(R)-2-Amino-3-(Benzylamino)Propanoic Acid
Overview
Description
Scientific Research Applications
Enantioselective Synthesis of β-Amino Acid Esters :
- The study by Strompen (2012) discusses a solvent-free, chemoenzymatic reaction sequence for the enantioselective formation of β-amino acid esters. This process involves benzylamine and trans-ethyl crotonate forming racemic β-amino acid ester rac-ethyl 3-(benzylamino)butanoate, with further conversion to rac-N-benzyl-(3-benzylamino)butanamide.
Biocatalytic Route for β-Substituted-γ-Amino Acids :
- Mukherjee and Martínez (2011) in ACS Catalysis used commercial lipases as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids. Their approach allowed the synthesis of a wide range of optically active compounds with high enantioselectivity.
Biological Significance and Synthetic Approaches :
- A study by Viso et al. (2011) in Chemical Reviews highlights the biological significance of R,β-diamino acids and their derivatives, discussing their use as building blocks for new molecule synthesis and modulating the biological behavior of known peptidic entities.
Synthesis of α-Nucleic Acid Base Substituted Propanoic Acids :
- Overberger and Chang (1989) in Tetrahedron Letters synthesized optically active α-nucleic acid base substituted propanoic acids, including (R)-2-(adenin-9-yl)propanoic acid and others.
Synthesis and DPP IV Inhibitory Activity in Diabetes Mellitus Treatment :
- The study by Deng et al. (2008) in Tetrahedron focuses on the synthesis of non-proteinogenic amino acids for the development of Denagliptin, a dipeptidyl peptidase IV inhibitor for treating type-2 diabetes mellitus.
Enantioselective Synthesis of Neuroexcitants :
- Pajouhesh et al. (2000) in Tetrahedron-asymmetry described the preparation of both enantiomers of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA).
Synthesis of Chiral β-Hydroxy-α-Amino Acids :
- Badorrey et al. (2000) in Tetrahedron-asymmetry worked on the synthesis of chiral β-hydroxy-α-amino acids, demonstrating their potential in producing various nucleophiles.
Spectroscopy Studies of Boron Derivatives of Aminophosphonic Acids :
- Piergies et al. (2012) in The Journal of Physical Chemistry. A conducted Fourier transform infrared and Raman spectroscopy studies on boron analogues of aminophosphonic acids, including N-benzylamino derivatives.
properties
IUPAC Name |
(2R)-2-amino-3-(benzylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMJYPWCZYLAW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555937 | |
Record name | 3-(Benzylamino)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(Benzylamino)Propanoic Acid | |
CAS RN |
119906-14-8 | |
Record name | 3-(Benzylamino)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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